molecular formula C8H10NO2+ B373778 3-(Methoxycarbonyl)-1-methylpyridinium

3-(Methoxycarbonyl)-1-methylpyridinium

Cat. No.: B373778
M. Wt: 152.17g/mol
InChI Key: PUCDEIAKSXKMSO-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-1-methylpyridinium iodide (CAS 4685-10-3) is a quaternary ammonium salt derived from pyridine. Its structure features a methoxycarbonyl group (-COOCH₃) at the 3-position and a methyl group at the 1-position, with iodide as the counterion . Synonyms include N-Methyl-3-carbomethoxypyridinium iodide and Iodonicot.

Key characteristics:

  • Molecular formula: C₈H₁₀INO₂
  • Synonyms: Multiple variants exist, emphasizing its ester-functionalized pyridinium core .
  • Applications: Potential uses in organic synthesis or as a precursor for deuterated analogs in isotopic studies (e.g., 1-methyl-d₃ derivative, CAS 131448-16-3) .

Properties

IUPAC Name

methyl 1-methylpyridin-1-ium-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h3-6H,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCDEIAKSXKMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridinium and Quinolinium Iodide Derivatives

synthesizes several pyridinium and quinolinium iodides, enabling direct comparisons:

Compound ID Substituents Yield (%) Melting Point (°C) Key Features
Target 3-(Methoxycarbonyl)-1-methyl N/A N/A Ester group; iodide counterion
26a 3-(Phenylamino)-1-methyl 55 161–162 Amino-phenyl substituent
26b 3-((4-Chlorophenyl)(5-cyclohexylpentyl)amino) 75 134–135 Bulky cyclohexylpentyl group; chloro
26c 3-((4-Trifluoromethylphenyl)(5-cyclohexylpentyl)amino) 48 130–131 Fluorinated substituent; low yield
26e 3-((5-Cyclohexylpentyl)(phenyl)amino) 62 125–126 Lipophilic substituents

Key Findings :

  • Substituent Effects: Bulky or lipophilic groups (e.g., cyclohexylpentyl in 26b–26e) reduce melting points compared to simpler analogs like 26a.
  • Synthetic Efficiency : Yields vary significantly (48–75%), influenced by steric and electronic factors. The target’s discontinued status may reflect synthesis challenges or instability.

Functional Group Variations

(a) Carbamate vs. Ester Derivatives
  • Pyridostigmine Bromide (CAS 101-26-8): A 1-methylpyridinium derivative with a dimethylcarbamoyloxy group (-OCON(CH₃)₂) at the 3-position and bromide counterion. Used clinically for myasthenia gravis .
    • Comparison : The carbamate group in pyridostigmine enhances hydrolytic stability compared to the target’s ester group, which is more prone to hydrolysis.
(b) Deuterated Analogs
  • 1-Methyl-d₃ Derivative (CAS 131448-16-3): Isotopic labeling increases molecular weight to 282.0935 g/mol versus 279.08 g/mol for the non-deuterated target. Used in metabolic or mechanistic studies .

Structural and Application Comparisons

Compound Type Example Key Feature Application
Ester-functionalized Target compound Methoxycarbonyl group Lab reagent; synthesis intermediate
Amino-functionalized 26a (phenylamino) Amino group Potential bioactivity
Halogenated 26b (4-chlorophenyl) Chlorine substituent Enhanced lipophilicity
Isotopic derivatives 1-Methyl-d₃ analog Deuterium labeling Metabolic tracing

Research Implications and Data Gaps

  • Physical Properties : The target’s melting point and solubility data are absent in available evidence, limiting direct comparisons.
  • Safety and Stability: No SDS data were found for the target compound, unlike Pyridostigmine bromide, which has well-documented safety profiles .

Preparation Methods

Reaction Mechanism

The reaction proceeds via an SN2 mechanism , where the lone pair on the pyridine nitrogen attacks the electrophilic methyl group of methyl iodide. This results in the displacement of the iodide ion and the formation of the quaternary ammonium salt. The reaction is typically conducted in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) to enhance the nucleophilicity of the pyridine derivative.

Experimental Procedure

A representative synthesis involves the following steps:

  • Methyl nicotinate (1.0 equiv) is dissolved in anhydrous acetonitrile under inert atmosphere.

  • Methyl iodide (1.2 equiv) is added dropwise at room temperature.

  • The mixture is stirred for 12–24 hours, during which the product precipitates as a white solid.

  • The crude product is isolated by filtration, washed with cold diethyl ether, and recrystallized from ethanol to yield pure this compound iodide.

Key Conditions:

  • Solvent: Acetonitrile or DMF

  • Temperature: Room temperature or mild heating (40–60°C)

  • Workup: Filtration followed by recrystallization

Alternative Synthesis Routes

Use of Alternative Alkylating Agents

While methyl iodide is the standard alkylating agent, other reagents such as dimethyl sulfate have been explored for pyridinium salt synthesis. However, these methods are less common due to the superior leaving group ability of iodide and the stability of the resulting product.

In Situ Generation of Methyl Nicotinate

In some protocols, methyl nicotinate is generated in situ from nicotinic acid and methanol under acidic conditions. Subsequent quaternization with methyl iodide streamlines the synthesis but requires careful control of reaction stoichiometry to avoid side reactions.

Purification and Characterization

Chromatographic Techniques

Flash chromatography using ethyl acetate/hexane (1:10 v/v) is employed to purify intermediates in related pyridinium syntheses. For the target compound, recrystallization from ethanol or methanol is preferred due to the high polarity of the product.

Spectroscopic Analysis

  • 1H NMR (Chloroform-d): Characteristic signals include a singlet for the N-methyl group at δ 3.62 ppm and aromatic protons between δ 7.24–8.85 ppm.

  • 13C NMR : Peaks corresponding to the methoxycarbonyl group (δ 167.8–202.7 ppm) and the pyridinium ring (δ 121.2–159.9 ppm) are observed.

  • HRMS-APCI : A molecular ion peak at m/z 279.077 (calculated for C8H10INO2) confirms the molecular formula.

Physicochemical Properties

PropertyValueSource
Molecular formulaC8H10INO2
Average mass279.077 g/mol
Melting pointNot reported
SolubilitySoluble in DMSO, methanol

Challenges and Optimization Strategies

Byproduct Formation

Competing O-methylation of the ester group is a potential side reaction. This is mitigated by using a slight excess of methyl iodide and maintaining low reaction temperatures.

Scalability

Large-scale syntheses require efficient solvent recovery systems due to the high volatility of acetonitrile. Alternative solvents like DMF offer better reaction control but complicate purification .

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